2-Fluoro-5-(prop-1-en-2-yl)pyridine
Overview
Description
2-Fluoro-5-(prop-1-en-2-yl)pyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of a fluorine atom in the pyridine ring significantly alters the compound’s reactivity and stability, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(prop-1-en-2-yl)pyridine typically involves the fluorination of a pyridine precursor. One common method is the diazotization of substituted 2-aminopyridines using sodium nitrite (NaNO₂) in hydrofluoric acid (HF) . This reaction introduces the fluorine atom at the desired position on the pyridine ring.
Industrial Production Methods
Industrial production of fluorinated pyridines often employs large-scale fluorination techniques. These methods may involve the use of specialized fluorinating agents and controlled reaction conditions to ensure high yield and purity of the final product. The exact industrial methods can vary depending on the specific requirements and scale of production.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(prop-1-en-2-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be displaced by nucleophiles, leading to the formation of various substituted pyridines.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring.
Cyclization: Under certain conditions, the compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as thiophenes for substitution reactions .
Oxidizing Agents: Such as potassium permanganate (KMnO₄) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiophenes can yield 2-thiophen-2-yl-pyridine derivatives .
Scientific Research Applications
2-Fluoro-5-(prop-1-en-2-yl)pyridine has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex fluorinated pyridines and other heterocyclic compounds.
Biology: Fluorinated pyridines are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(prop-1-en-2-yl)pyridine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity to various biological targets. This can lead to alterations in biochemical pathways, making the compound effective in its intended applications.
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine with similar reactivity but lacking the prop-1-en-2-yl group.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another fluorinated pyridine derivative with different substituents.
Uniqueness
2-Fluoro-5-(prop-1-en-2-yl)pyridine is unique due to the presence of both a fluorine atom and a prop-1-en-2-yl group. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-fluoro-5-prop-1-en-2-ylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN/c1-6(2)7-3-4-8(9)10-5-7/h3-5H,1H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYBPXNUAJSJBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CN=C(C=C1)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001289324 | |
Record name | 2-Fluoro-5-(1-methylethenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001289324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848841-58-7 | |
Record name | 2-Fluoro-5-(1-methylethenyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=848841-58-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-5-(1-methylethenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001289324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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